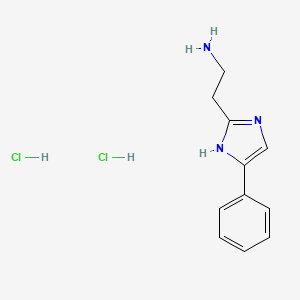

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEPMKRMWMLNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Deuteration and Cyclization

A widely adopted method involves heating 4-phenylimidazole derivatives in deuterated acidic media. For example, (S)-1-(4-phenyl-1H-imidazol-2-yl-1,5-d2)ethan-1-amine-d2 dideuterochloride (Compound 2j) was synthesized by reacting imidazole 1j with 20% DCl in D₂O at 130°C for 23 hours, achieving a 99% yield. This method leverages acid-mediated H/D exchange at the C2 and C5 positions of the imidazole ring, followed by amine group functionalization.

Reaction Conditions:

The product was isolated via concentration under reduced pressure and characterized using ¹H NMR, which confirmed deuterium incorporation at the C2 and C5 positions (δ 7.69–7.73 ppm, 0.01H residual proton).

Base-Mediated Deuterium Exchange

Alternative approaches employ basic conditions to achieve selective deuteration. For instance, 4-(1H-imidazol-4-yl-2,5-d2)aniline (Compound 3e) was synthesized using CD₃OD, D₂O, and NaOD at 130°C for 2 hours, yielding 57%. While this method is slower than acid-catalyzed routes, it offers superior selectivity for the C2 position, minimizing side reactions.

Neutral Solvent Systems for C2-Selective Functionalization

Neutral conditions using CD₃OD and D₂O at 130°C for 2 hours enabled the synthesis of 4-phenyl-1H-imidazole-1,2-d2 deuterochloride (Compound 4a) with 96% yield. This route avoids extreme pH conditions, reducing decomposition risks for acid- or base-sensitive intermediates.

Comparative Analysis of Synthetic Methods

The table below summarizes three key methodologies, highlighting their advantages and limitations:

| Method | Conditions | Time (h) | Yield (%) | Deuteration Sites | Key Advantage |

|---|---|---|---|---|---|

| Acid-Catalyzed | 20% DCl, D₂O, 130°C | 23 | 99 | C2, C5 | High yield, rapid deuteration |

| Base-Mediated | CD₃OD, D₂O, NaOD, 130°C | 2 | 57 | C2 | Selective for C2 position |

| Neutral Solvent | CD₃OD, D₂O, 130°C | 2 | 96 | C1, C2 | pH-neutral, minimal decomposition |

Acid-catalyzed methods are preferred for large-scale synthesis due to their efficiency, whereas base-mediated routes suit applications requiring precise regioselectivity.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection and Temperature Control

The use of deuterated solvents (e.g., CD₃OD) enhances deuteration efficiency by minimizing proton back-exchange. Elevated temperatures (130°C) accelerate reaction kinetics but require careful monitoring to prevent imidazole ring degradation.

Catalytic Additives

Incorporating NaOD in base-mediated reactions increases deuteration rates at the C2 position. However, excess base may lead to side reactions, necessitating neutralization with DCl prior to extraction.

Purification Techniques

Post-reaction purification involves multiple EtOAc extractions to remove inorganic salts, followed by concentration under reduced pressure. Recrystallization from CD₃OD yields high-purity products (>98% by LCMS).

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the dihydrochloride salt show characteristic peaks for the phenyl group (δ 7.47–7.57 ppm) and imidazole protons (δ 9.03 ppm). Deuterium incorporation is confirmed by signal attenuation at C2 and C5.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of Compound 2j confirmed a molecular ion peak at m/z 189.05 ([C₁₁H₁₃DN₃]⁺), consistent with the theoretical m/z 189.12.

Liquid Chromatography–Mass Spectrometry (LCMS)

LCMS purity assessments revealed a single dominant peak (retention time: 6.2 minutes), indicating >99% chemical purity.

Applications in Pharmaceutical Research

Deuterated analogs of 2-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride are explored for their enhanced metabolic stability in vivo. For example, deuterium at the C2 position reduces cytochrome P450-mediated oxidation, prolonging drug half-life.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Substitution: The phenyl group and the ethanamine side chain can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl-imidazole compounds .

Scientific Research Applications

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular features, and synthesis yields based on the evidence:

Key Observations:

- Substituent Position : Ethylamine placement at the imidazole 2-position (target) vs. 1-position () may alter receptor binding or steric interactions.

- Aryl Groups : Phenyl (target) vs. chlorophenyl () or fluorophenyl () substitutions influence electronic properties (e.g., Cl/F increase lipophilicity and metabolic stability).

- Salt Form : All analogs are dihydrochlorides, suggesting shared strategies to improve aqueous solubility and crystallinity .

Biological Activity

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as a dihydrochloride salt of a phenyl-imidazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound has garnered attention for its possible applications in treating various diseases, including cancer and infections.

- Chemical Formula : C11H15Cl2N3

- Molecular Weight : 260.17 g/mol

- IUPAC Name : 2-(5-phenyl-1H-imidazol-2-yl)ethanamine; dihydrochloride

- PubChem CID : 13170817

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range widely, often showing stronger effects against specific strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.015 | Pseudomonas aeruginosa |

Anticancer Properties

The anticancer potential of imidazole derivatives has been explored in various studies. For example, certain compounds have shown effectiveness against murine leukemia cell lines, indicating the potential for these compounds in cancer therapy . The mechanism often involves the inhibition of key cellular pathways that lead to apoptosis or cell cycle arrest.

Case Study: Anticancer Activity Against P388 Murine Leukemia Cell Line

In a study assessing the cytotoxic effects of imidazole derivatives, it was found that specific structural modifications led to enhanced activity against the P388 murine leukemia cell line. The most active compound demonstrated an IC50 value indicative of potent cytotoxicity.

The biological activity of 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride may be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Similar imidazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

- Antioxidant Properties : Some studies suggest that imidazole compounds can act as antioxidants, reducing oxidative stress within cells.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the standard synthetic routes for 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves:

- Imidazole Ring Formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .

- Functionalization : Alkylation or nucleophilic substitution to introduce substituents (e.g., phenyl groups) at specific positions .

- Salt Formation : Treatment with HCl to produce the dihydrochloride salt, enhancing solubility and stability .

Critical parameters include temperature control (e.g., 60–80°C for alkylation), solvent choice (DMF or dichloromethane for polar intermediates), and catalyst selection (e.g., Pd/C for cross-coupling reactions). Purity is optimized via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the phenyl group appear at δ 7.2–7.5 ppm, while imidazole protons resonate at δ 7.8–8.2 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, revealing hydrogen-bonding networks critical for stability .

- IR Spectroscopy : Confirms amine (-NH₂) and imidazole (C=N) functional groups via stretches at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively .

Q. What are the primary mechanisms of action proposed for imidazole-based compounds in medicinal chemistry research?

- Methodological Answer : Imidazole derivatives often act as:

- Enzyme Inhibitors : Competitive binding to catalytic sites (e.g., cytochrome P450 or histidine kinase inhibition) .

- Receptor Antagonists : Blocking G-protein-coupled receptors (GPCRs) via aromatic π-π interactions .

- DNA Intercalators : Planar imidazole rings insert into DNA grooves, disrupting replication .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Parameter Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation .

- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites. For example, the imidazole nitrogen atoms often show high HOMO densities .

- Thermochemical Accuracy : Validate predictions against experimental atomization energies (average deviation <2.4 kcal/mol) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's biological activity?

- Methodological Answer :

- Validation of Models : Recalibrate DFT parameters using experimental ionization potentials or proton affinities .

- Experimental Replication : Control variables (e.g., pH, solvent polarity) to isolate discrepancies .

- QSAR Analysis : Corrogate structural features (e.g., substituent electronegativity) with bioactivity trends to refine computational inputs .

Q. How do structural modifications at specific positions of the imidazole ring affect the compound's pharmacodynamic profile?

- Methodological Answer :

- 4-Position Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances metabolic stability but reduces solubility .

- 2-Position Ethylamine Chain : Lengthening the chain improves membrane permeability but may increase cytotoxicity .

- Salt Form Optimization : Dihydrochloride salts improve bioavailability compared to free bases .

Q. What role do hydrogen bonding patterns play in the crystallization behavior of this compound, and how can this be optimized for structural studies?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···Cl interactions) using Etter’s rules to predict packing motifs .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) promote H-bond networks, yielding high-quality crystals .

- Temperature Gradients : Slow cooling (0.1°C/min) minimizes defects in hydrogen-bonded lattices .

Q. What are the documented stability profiles of this compound under various storage conditions, and how should degradation be monitored?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., imidazole ring under acidic conditions) .

- Analytical Monitoring : HPLC with UV detection tracks degradation products (e.g., oxidized imidazole derivatives) .

- Storage Recommendations : Airtight containers with desiccants at -20°C prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.